NerveGreen C3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

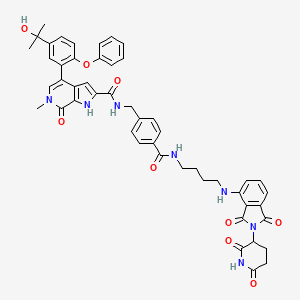

NerveGreen C3 is a cationic styrene-based fluorescent dye. It is primarily used to track synaptic activity at neuromuscular junctions or synapses. This compound is highly valued in neuroscience research for its ability to visualize and monitor synaptic vesicle dynamics .

Preparation Methods

The synthesis of NerveGreen C3 involves the incorporation of styrene units into a cationic framework. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is produced under controlled laboratory conditions to ensure high purity and consistency .

Chemical Reactions Analysis

NerveGreen C3, being a styrene-based dye, can undergo various chemical reactions typical of styrene derivatives. These include:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Polymerization: Under certain conditions, the styrene units can polymerize, although this is not typically desired for its application as a dye.

Common reagents used in these reactions include oxidizing agents, electrophiles, and polymerization initiators. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

NerveGreen C3 has a wide range of applications in scientific research:

Neuroscience: It is extensively used to track synaptic activity, providing insights into neurotransmission and synaptic plasticity.

Cell Biology: The dye is used to label and visualize cellular structures, aiding in the study of cell morphology and dynamics.

Medicine: this compound can be used in diagnostic imaging to monitor neural activity and detect abnormalities.

Industry: The compound is used in the development of fluorescent probes and sensors for various industrial applications .

Mechanism of Action

NerveGreen C3 exerts its effects by binding to synaptic vesicles and emitting fluorescence upon excitation. The cationic nature of the dye allows it to interact with negatively charged components of the synaptic vesicles. Upon binding, the dye undergoes a conformational change that results in fluorescence emission, which can be detected and monitored using fluorescence microscopy .

Comparison with Similar Compounds

NerveGreen C3 is unique due to its high affinity for synaptic vesicles and its ability to provide real-time visualization of synaptic activity. Similar compounds include:

FM Dyes: These are also styrene-based dyes used for tracking synaptic vesicles but may differ in their excitation and emission wavelengths.

SynaptoGreen: Another fluorescent dye used for imaging synaptic vesicle recycling, similar in function to this compound but with different chemical properties

This compound stands out due to its specific excitation and emission wavelengths, which provide distinct advantages in certain experimental setups.

Properties

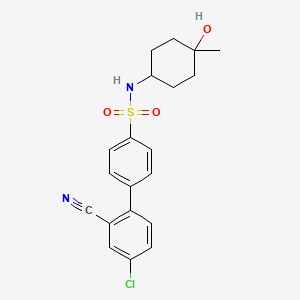

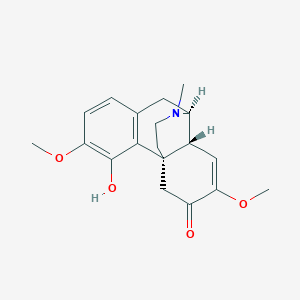

Molecular Formula |

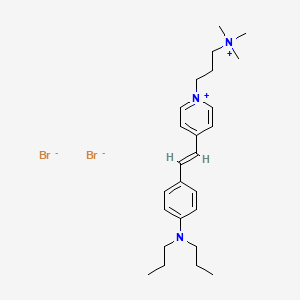

C25H39Br2N3 |

|---|---|

Molecular Weight |

541.4 g/mol |

IUPAC Name |

3-[4-[(E)-2-[4-(dipropylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |

InChI |

InChI=1S/C25H39N3.2BrH/c1-6-17-27(18-7-2)25-13-11-23(12-14-25)9-10-24-15-20-26(21-16-24)19-8-22-28(3,4)5;;/h9-16,20-21H,6-8,17-19,22H2,1-5H3;2*1H/q+2;;/p-2 |

InChI Key |

NERAMHAXFDMMRC-UHFFFAOYSA-L |

Isomeric SMILES |

CCCN(CCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |

Canonical SMILES |

CCCN(CCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)

![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)